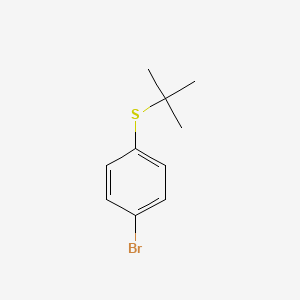

1-Bromo-4-(tert-butylsulfanyl)benzene

CAS No.: 25752-90-3

Cat. No.: VC1996338

Molecular Formula: C10H13BrS

Molecular Weight: 245.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25752-90-3 |

|---|---|

| Molecular Formula | C10H13BrS |

| Molecular Weight | 245.18 g/mol |

| IUPAC Name | 1-bromo-4-tert-butylsulfanylbenzene |

| Standard InChI | InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |

| Standard InChI Key | WHWRWEGAKBALHO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)SC1=CC=C(C=C1)Br |

| Canonical SMILES | CC(C)(C)SC1=CC=C(C=C1)Br |

Introduction

Chemical Identity and Structure

1-Bromo-4-(tert-butylsulfanyl)benzene is characterized by a para-substituted benzene ring bearing a bromine atom at position 1 and a tert-butylsulfanyl group at position 4. This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing nature of bromine and the electron-donating characteristics of the sulfur-containing substituent.

Basic Identifiers

The compound is uniquely identified through various chemical naming systems and registry numbers as presented in the following table:

| Identifier | Value |

|---|---|

| CAS Registry Number | 25752-90-3 |

| Molecular Formula | C10H13BrS |

| Molecular Weight | 245.18 g/mol |

| IUPAC Name | 1-bromo-4-(tert-butylsulfanyl)benzene |

| InChI | InChI=1S/C10H13BrS/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7H,1-3H3 |

| InChIKey | WHWRWEGAKBALHO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)SC1=CC=C(C=C1)Br |

The compound is also known by several synonyms including:

-

1-Bromo-4-t-butylthiobenzene

-

(4-Bromophenyl)(tert-butyl)sulfane

-

4-tert-butylthio-bromobenzene

Structural Characteristics

The molecular structure features a benzene ring with two substituents in para positions:

-

A bromine atom, which introduces reactivity for further transformations through metal-halogen exchange or coupling reactions

-

A tert-butylsulfanyl group (S-C(CH3)3), where the sulfur atom connects the bulky tert-butyl group to the aromatic ring

This arrangement creates a molecule with interesting electronic distribution, as the bromine tends to withdraw electron density while the sulfur can donate electrons into the aromatic system.

Physical Properties

1-Bromo-4-(tert-butylsulfanyl)benzene exhibits physical properties that are consistent with its molecular structure and functional groups. The data compiled from various sources provides a comprehensive understanding of its physical behavior.

Physical State and Appearance

At room temperature, the compound exists as a solid or liquid , with specific physical characteristics dependent on temperature and purity.

Thermodynamic Properties

The following table summarizes the key thermodynamic properties of 1-Bromo-4-(tert-butylsulfanyl)benzene:

The significant difference between the reported boiling point at reduced pressure (75°C at 0.5 Torr) and the calculated boiling point at standard pressure (279.865°C at 760 mmHg) is consistent with the expected behavior of high-molecular-weight organic compounds with polar functional groups .

Chemical Reactivity and Synthesis

The chemical reactivity of 1-Bromo-4-(tert-butylsulfanyl)benzene is primarily dictated by its functional groups: the bromine atom and the sulfur-containing substituent.

Reactivity Patterns

The bromine functionality makes this compound particularly useful for various synthetic transformations:

-

Metal-halogen exchange reactions with organolithium reagents (such as n-butyllithium or tert-butyllithium) at low temperatures

-

Cross-coupling reactions (Suzuki, Stille, or Sonogashira) to form carbon-carbon bonds

-

Substitution reactions to introduce other functional groups

The tert-butylsulfanyl group provides additional reaction sites and can influence the electronic character of the aromatic ring.

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard statements indicate that the compound can cause irritation to the skin, eyes, and respiratory tract.

Precautionary Measures

The following precautionary statements are recommended:

| Precautionary Statement | Description |

|---|---|

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

| Region | Number of Suppliers |

|---|---|

| China | 28 |

| United States | 6 |

| Germany | 1 |

| India | 1 |

| United Kingdom | 1 |

| Others | Various |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume